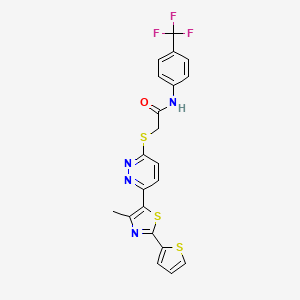
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as CAY10585, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Mécanisme D'action
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide functions as a potent and selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the stability and activity of various proteins by phosphorylating them. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide inhibits CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to have significant biochemical and physiological effects on various cellular processes. It modulates the circadian rhythm by regulating the stability of PER2 protein, which is essential for maintaining the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to regulate the DNA damage response by regulating the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it suitable for studying the role of CK1δ in various cellular processes. It has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has opened up new avenues for scientific research in various fields, including circadian rhythm regulation, DNA damage response, and Wnt signaling. There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide. Firstly, it can be used to study the role of CK1δ in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Secondly, it can be used to develop new therapeutic agents that target CK1δ for the treatment of various diseases. Finally, it can be used to study the mechanism of action of other protein kinases and their substrates, which can provide insights into the regulation of various cellular processes.
Méthodes De Synthèse
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with malononitrile to form the corresponding cyanoester. The cyanoester is then subjected to a Knoevenagel condensation with 2-oxo-4-carboxyquinoline to yield the desired compound. The synthesis method of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been optimized to ensure high yield and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to modulate circadian rhythm by regulating the stability of PER2 protein, a key component of the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been used to study the role of CK1δ in the DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been used to investigate the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-19(11-13,12-20)21-18(24)15-10-17(23)22(2)16-8-4-3-7-14(15)16/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCHBYTEXCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)


![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)

